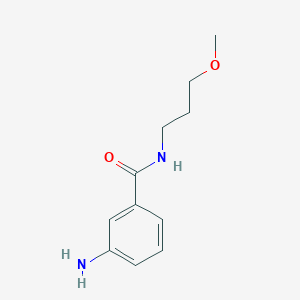

3-氨基-N-(3-甲氧基丙基)苯甲酰胺

描述

The compound "3-Amino-N-(3-methoxypropyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with similar structural motifs and substituents, which can provide insights into the chemical behavior and potential applications of the compound . Benzamides are a class of compounds known for their diverse pharmacological activities, including prokinetic and antiemetic properties, as well as potential antibacterial activities .

Synthesis Analysis

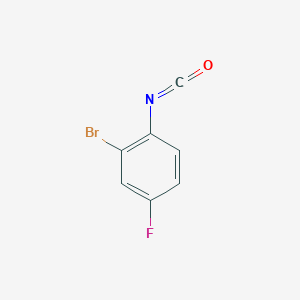

The synthesis of benzamide derivatives often involves the condensation of an amine with benzoyl chloride or similar acylating agents in an aqueous or organic medium . For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride . Similarly, the synthesis of various N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives was achieved through structural modification of metoclopramide . These methods could potentially be adapted for the synthesis of "3-Amino-N-(3-methoxypropyl)benzamide."

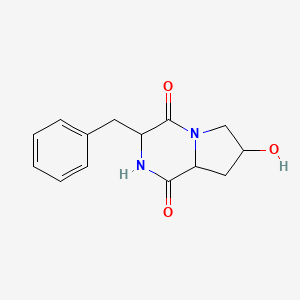

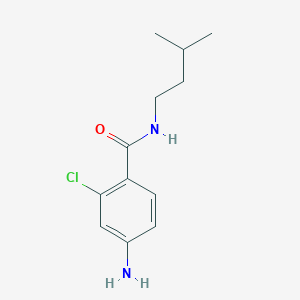

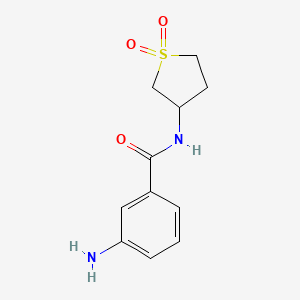

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy . For instance, the crystal structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was determined by X-ray diffraction, indicating a triclinic system . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and vibrational frequencies, providing a theoretical understanding of the molecular structure .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including O-alkylation and interactions with biological receptors . The pharmacological activities of these compounds, such as their affinity for 5-HT4 receptors, are influenced by their chemical structure and the presence of specific functional groups . The reactivity of these molecules can be further understood by studying their molecular electrostatic potential (MEP) and potential energy surface (PES) scans .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points and solubility, can be characterized using thermal analysis and spectroscopic methods . Polymorphism, as observed in different crystalline forms of a benzamide derivative, can affect the physical properties and stability of the compound . Intramolecular hydrogen bonding, as identified in 3-amino-4-methoxy benzamide, can influence the compound's stability and reactivity .

科学研究应用

1. 酶抑制

苯甲酰胺衍生物(包括 3-氨基-N-(3-甲氧基丙基)苯甲酰胺等化合物)的一个关键应用在于酶抑制。Purnell 和 Whish (1980) 的研究发现,某些苯甲酰胺是核酶聚(ADP-核糖)合成酶的有效抑制剂 (Purnell & Whish, 1980)。这一发现对于理解细胞调控和损伤反应的分子机制具有重要意义。

2. 抗精神病活性

人们还探索了苯甲酰胺的抗精神病特性。Iwanami 等人 (1981) 的一项研究合成了各种苯甲酰胺衍生物,以评估它们对大鼠阿扑吗啡诱导的刻板行为的抑制作用。该研究发现,这些化合物的结构与其活性之间存在良好的相关性 (Iwanami 等人,1981)。

3. 抗菌活性

在抗菌研究领域,Mobinikhaledi 等人 (2006) 研究了 N-(3-羟基-2-吡啶基)苯甲酰胺的抗菌特性。该研究确定了对各种细菌具有显著活性的某些苯甲酰胺衍生物 (Mobinikhaledi 等人,2006)。

作用机制

Target of Action

It’s structurally similar compound, 3-aminobenzamide, is known to inhibit poly adp ribose polymerase (parp) , an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

If it acts similarly to 3-Aminobenzamide, it might inhibit PARP, leading to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .

Biochemical Pathways

If it acts like 3-aminobenzamide, it might affect the dna repair pathway by inhibiting parp .

Result of Action

If it acts like 3-Aminobenzamide, it might lead to a rapid depletion of NAD+ in the cell, affecting DNA repair .

安全和危害

未来方向

属性

IUPAC Name |

3-amino-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-7-3-6-13-11(14)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPORDPFHSIVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(3-methoxypropyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

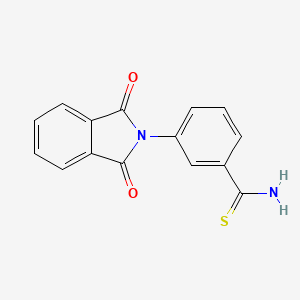

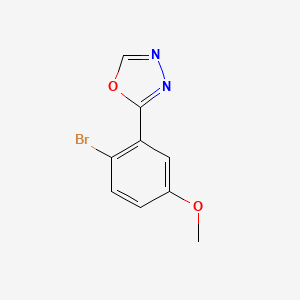

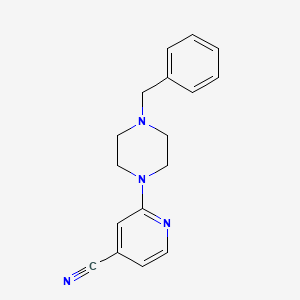

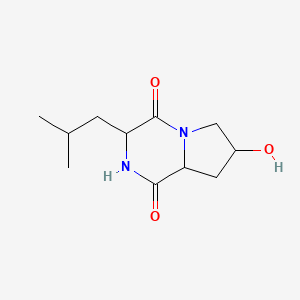

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B3033267.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3033271.png)

![[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3033276.png)

![4-[(4-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3033278.png)